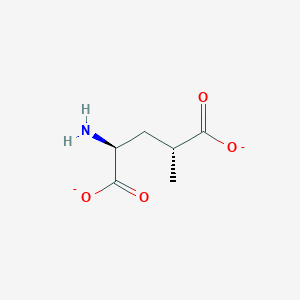![molecular formula C25H34N4O2 B10771081 2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide](/img/structure/B10771081.png)
2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZ10606120 is a selective, high-affinity antagonist for the P2X7 receptor, a type of purinergic receptor. This compound has shown significant potential in inhibiting tumor growth, particularly in glioblastoma, a highly aggressive form of brain cancer . AZ10606120 has been studied extensively for its ability to reduce tumor proliferation and induce cellular cytotoxicity in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZ10606120 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of AZ10606120 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
AZ10606120 primarily undergoes substitution reactions, where specific substituents on the quinoline core are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of AZ10606120 include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and bases like potassium carbonate. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions involving AZ10606120 are various substituted quinoline derivatives. These derivatives retain the core structure of AZ10606120 but possess different functional groups, which can alter their biological activity and pharmacokinetic properties .
Scientific Research Applications
AZ10606120 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Cancer Research: AZ10606120 has shown significant potential in inhibiting tumor growth, particularly in glioblastoma.
Neuroscience: The compound has been studied for its effects on the P2X7 receptor, which is involved in various neurological processes.
Immunology: AZ10606120 has been investigated for its role in modulating immune responses.
Mechanism of Action
AZ10606120 exerts its effects by selectively binding to the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). Upon binding, AZ10606120 inhibits the receptor’s activity, preventing the influx of calcium ions and the subsequent activation of downstream signaling pathways . This inhibition leads to reduced tumor cell proliferation, induction of cellular cytotoxicity, and modulation of immune responses .
Comparison with Similar Compounds
AZ10606120 is unique in its high selectivity and affinity for the P2X7 receptor. Compared to other P2X7 receptor antagonists, such as Brilliant Blue G and oxidized ATP, AZ10606120 has shown greater efficacy in inhibiting tumor growth and reducing neuroinflammation . Similar compounds include:
Brilliant Blue G: A P2X7 receptor antagonist with lower selectivity and affinity compared to AZ10606120.
Oxidized ATP: Another P2X7 receptor antagonist that is less effective in reducing tumor cell proliferation.
A74003: A structurally distinct P2X7 receptor antagonist with similar inhibitory effects.
A804598: Another P2X7 receptor antagonist with comparable efficacy.
AZ10606120 stands out due to its superior potency and effectiveness in various research applications, making it a valuable tool in scientific studies.
Properties
IUPAC Name |
2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2/c30-9-8-26-6-7-27-23-5-4-20-21(28-23)2-1-3-22(20)29-24(31)16-25-13-17-10-18(14-25)12-19(11-17)15-25/h1-5,17-19,26,30H,6-16H2,(H,27,28)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMZXMVHHKXGTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC5=C4C=CC(=N5)NCCNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-[5-[2-hydroxyethyl(methyl)amino]pentyl]cyclohexyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B10771040.png)

![2-Amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B10771056.png)

![8-Bromo-5-[3-(pyridin-4-yl)phenyl]-1,2,3,4-tetrahydro-1,6-benzodiazocin-2-one](/img/structure/B10771066.png)
![N-[3-(2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl)-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10771069.png)
![Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt](/img/structure/B10771072.png)


